Product packaging for Calcium diglutamate(Cat. No.:CAS No. 5996-22-5)

Calcium diglutamate

Cat. No.: B1668221
CAS No.: 5996-22-5
M. Wt: 368.35 g/mol
InChI Key: UQXSVZNYTOVOBX-MINUCSRNSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calcium diglutamate (CAS 5996-22-5), also known as calcium di-L-glutamate, is a calcium acid salt of glutamic acid with the formula Ca(C₅H₈NO₄)₂ . It serves as a potent flavor enhancer (E623) and is the calcium analog of monosodium glutamate (MSG), providing equivalent umami-enhancing properties without contributing significant sodium to food products, making it a subject of interest in the development of lower-sodium foods . Its mechanism of action as a flavor enhancer is attributed to the L-glutamate ion, which is the actual active flavorant; the D-isomer of glutamate does not impart the same umami taste . Beyond its role in food science, this compound is a soluble source of calcium ions and is utilized as a first-aid treatment for exposure to hydrofluoric acid . In biochemical research, calcium permeation through glutamate-activated ion channels, such as AMPA receptors, is a critical area of study linked to synaptic plasticity and neurodegeneration . This compound can also serve as a precursor for synthesizing other metallo-organic compounds, such as manganese(II) di-L-glutamate, via metathesis reactions . The compound is typically supplied as a white, crystalline powder and can be prepared by reacting calcium carbonate or calcium hydroxide with glutamic acid in an aqueous solution . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20CaN2O10 B1668221 Calcium diglutamate CAS No. 5996-22-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5996-22-5

Molecular Formula

C10H20CaN2O10

Molecular Weight

368.35 g/mol

IUPAC Name

calcium;(2S)-2-amino-5-hydroxy-5-oxopentanoate;dihydrate

InChI

InChI=1S/2C5H9NO4.Ca.2H2O/c2*6-3(5(9)10)1-2-4(7)8;;;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);;2*1H2/q;;+2;;/p-2/t2*3-;;;/m00.../s1

InChI Key

UQXSVZNYTOVOBX-MINUCSRNSA-L

SMILES

C(CC(=O)O)C(C(=O)[O-])N.C(CC(=O)O)C(C(=O)[O-])N.[Ca+2]

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)[O-])N.C(CC(=O)O)[C@@H](C(=O)[O-])N.O.O.[Ca+2]

Canonical SMILES

C(CC(=O)O)C(C(=O)[O-])N.C(CC(=O)O)C(C(=O)[O-])N.O.O.[Ca+2]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Calcium diglutamate;  Calcium di-L-glutamate;  Glutamic acid, calcium salt (2:1), L-; 

Origin of Product

United States

Synthesis Methodologies and Derivation of Calcium Diglutamate

Chemical Synthesis Pathways of Calcium Diglutamate

The primary chemical synthesis of this compound involves a direct neutralization reaction between glutamic acid and a suitable calcium-containing base. assignmentpoint.comgoogle.com This process is controlled through specific reaction parameters to ensure high yield and purity.

The synthesis of this compound is fundamentally an acid-base reaction. The key precursors are L-glutamic acid and a basic inorganic calcium compound. google.com Common calcium sources include calcium carbonate, calcium hydroxide (B78521), and calcium oxide. wikipedia.orggoogle.comgoogle.com

The stoichiometry of the reaction is crucial for ensuring the complete conversion to this compound. The reaction generally requires two molar equivalents of glutamic acid for every one mole of the calcium source, reflecting the dicarboxylic nature of glutamic acid and the divalent charge of the calcium ion. wikipedia.orggoogle.com A Chinese patent specifies that the molar ratio of glutamic acid to the basic inorganic calcium compound should be 2:1. google.com Another patent details an optimal mass ratio of L-glutamic acid to calcium hydroxide as 1:0.477, with a broader acceptable range of 1:0.3 to 1:0.6. google.com

The chemical equation for the reaction using calcium carbonate is: CaCO₃ + 2 HOOC(CH₂)₂CH(NH₂)COOH → Ca(OOC(CH₂)₂CH(NH₃)COO)₂ + H₂O + CO₂ wikipedia.org

Reactant Precursor and Stoichiometry Data

Glutamic Acid PrecursorCalcium Source PrecursorStoichiometric Ratio (Glutamic Acid:Calcium Source)Reference
L-Glutamic AcidCalcium Carbonate2:1 (molar) wikipedia.org
L-Glutamic AcidCalcium Hydroxide1:0.477 (mass, optimal); 1:0.3-0.6 (mass, range) google.com
Glutamic AcidBasic Inorganic Calcium Compound (e.g., CaO, Ca(OH)₂)2:1 (molar) google.com

To maximize yield and product purity, reaction conditions such as temperature, pH, and reaction time are carefully controlled. Research and patent literature describe several optimized protocols.

One patented method specifies reacting L-glutamic acid with calcium hydroxide in an aqueous solution at a temperature of 89°C for 32 minutes, maintaining a pH of 6.0. google.com This process reports a yield of 98% and purity of 99%. google.com Another synthesis strategy involves reacting glutamic acid with a basic calcium compound at a temperature between 60°C and 80°C, controlling the addition of the calcium source to achieve a final reaction pH between 6.5 and 7.0. google.com A different approach using calcium chloride as the calcium source specifies a reaction temperature of 40-58°C for a duration of 0.5-2.5 hours. google.com

Optimized Chemical Synthesis Parameters

Calcium SourceTemperaturepHReaction TimeReported Yield/PurityReference
Calcium Hydroxide89°C6.032 minutes98% Yield, 99% Purity google.com
Basic Inorganic Calcium Compound60°C - 80°C6.5 - 7.0Not SpecifiedGood Quality google.com
Calcium Chloride40°C - 58°CNot Specified0.5 - 2.5 hoursHigh Yield, High Purity google.com

Following the synthesis reaction, a multi-step purification process is employed to isolate the this compound. A common procedure involves concentrating the resulting solution, often under reduced pressure, to form a syrup. wikipedia.org This concentrated syrup then undergoes gradual crystallization to yield the solid product, which can be a hydrated form such as the monohydrate. wikipedia.org

Industrial-scale purification involves a more extensive series of steps. These can include the removal of iron and other heavy metals, often achieved by adding a soluble sulfide (B99878) like calcium sulfide to precipitate the metal ions. google.com This is followed by decolorization, typically with activated carbon, and filtration to remove insoluble impurities. google.comquora.com The purified solution is then concentrated and crystallized. google.comquora.com The resulting crystals are separated from the mother liquor via centrifugation and are subsequently dried, often in an oven at temperatures between 60°C and 80°C, to yield the final crystalline powder. google.com

Biotechnological and Enzymatic Production Routes

Biotechnological methods are central to the modern production of glutamates. While this compound itself is typically formed via a final chemical neutralization step, its essential precursor, L-glutamic acid, is almost exclusively produced through microbial fermentation. nih.govnih.gov

The industrial production of L-glutamic acid relies on large-scale bacterial fermentation. nih.govslideshare.net This method is favored over chemical synthesis due to its cost-effectiveness and lower environmental impact. nih.gov

The workhorse microorganism for this process is Corynebacterium glutamicum. slideshare.netslideshare.netvulcanchem.com These bacteria are cultured in large fermentors containing a nutrient-rich medium. The medium's carbon source is typically a carbohydrate such as molasses, sugar cane, or tapioca, which the bacteria metabolize. atamanchemicals.comquora.comyoutube.com An ammonia (B1221849) source is also provided, which the microbes use to synthesize the amino acid. nih.gov

During the fermentation process, the bacteria excrete large quantities of glutamic acid into the culture medium. researchgate.net Once the fermentation is complete, the downstream processing begins. This involves separating the glutamic acid from the fermentation broth through steps like filtration, concentration, acidification, and crystallization. quora.comyoutube.comresearchgate.net The purified L-glutamic acid crystals are then used as the primary reactant in the chemical synthesis pathways described previously, where they are neutralized with a calcium source to produce this compound. atamanchemicals.comvulcanchem.com

Key Microorganisms in Glutamate (B1630785) Production

MicroorganismProduction MethodRoleReference
Corynebacterium glutamicumFermentationPrimary producer of L-glutamic acid from carbohydrate sources. nih.govslideshare.netslideshare.net
Bacillus nattoFermentationProduces endogenous glutamate; used in studies on enzymatic regulation. nih.gov

While a direct, single-step enzymatic synthesis of this compound is not the standard industrial method, enzymes play a critical role in the biological production of its glutamate precursor. The key enzyme in this process is glutamate dehydrogenase (GDH). nih.govresearchgate.net

Research on Bacillus natto has shown that GDH is responsible for the synthesis of endogenous glutamate from α-ketoglutarate, primarily using NADPH as a coenzyme. nih.govresearchgate.net A significant finding is that the presence of calcium ions (Ca²⁺) can act as a regulator in this metabolic pathway. Studies have demonstrated that while Ca²⁺ does not significantly alter the specific activity of GDH in vitro, its presence in the growth medium (in vivo) leads to a significant increase in both the specific activity and the expression of the GDH enzyme. nih.gov This intracellular regulation by calcium ions enhances the synthesis of glutamate, which the bacterium then uses for processes like the production of poly-γ-glutamic acid. nih.gov This demonstrates an indirect but important enzymatic mechanism where calcium influences the upstream biological synthesis of the glutamate molecule itself.

Advanced Structural Characterization and Analytical Methodologies for Calcium Diglutamate

Crystallographic Studies of Calcium Diglutamate

Crystallographic techniques are indispensable for determining the precise arrangement of atoms within a crystalline solid. For this compound, these methods have been instrumental in defining its various hydrated forms and understanding the coordination chemistry of the calcium ion.

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of molecular structures. researchgate.net This technique has been successfully applied to elucidate the structures of calcium L-glutamate hydrates, providing detailed insights into their atomic arrangement.

One notable study focused on calcium L-glutamate trihydrate (Ca(C₅H₇NO₄)₂·3H₂O). The analysis revealed that this hydrate (B1144303) crystallizes in the trigonal space group P3₁21. The unit cell parameters were determined to be a = 8.863(1) Å and c = 20.863(4) Å, with six formula units per unit cell. Another crystalline form, calcium di-L-glutamate tetrahydrate, has also been identified, indicating the compound's ability to incorporate varying amounts of water into its crystal lattice. researchgate.net

Table 1: Crystallographic Data for Calcium L-Glutamate Trihydrate

ParameterValue
Chemical FormulaCa(C₅H₇NO₄)₂·3H₂O
Crystal SystemTrigonal
Space GroupP3₁21
a (Å)8.863(1)
c (Å)20.863(4)
Z6

Data sourced from Einspahr, H. & Bugg, C. E. (1974). Acta Crystallographica Section B, 30(4), 1037-1043.

Powder X-ray diffraction (PXRD) is a powerful and rapid technique for identifying crystalline phases and investigating polymorphism, which is the ability of a substance to exist in two or more crystalline forms. rigaku.comnih.gov Each polymorph possesses a unique crystal lattice and, consequently, a distinct PXRD pattern, often referred to as a crystalline "fingerprint". frontiersin.org

While specific studies on the polymorphism of this compound are not extensively detailed in the reviewed literature, the principles of PXRD are broadly applicable. The technique can be used to:

Identify known crystalline phases: By comparing the experimental PXRD pattern of a sample to a database of known patterns, the specific crystalline form can be identified. frontiersin.org

Detect polymorphic impurities: The presence of minor amounts of a different polymorph can be detected by the appearance of characteristic peaks that are not present in the pattern of the pure, desired form. researchgate.net

Monitor phase transformations: PXRD can be used to study how the crystalline form of this compound might change under different conditions, such as temperature, humidity, or pressure. rigaku.com This is crucial for controlling the solid-state properties of the material.

The analysis of PXRD data involves comparing the positions (2θ angles) and relative intensities of the diffraction peaks in the experimental pattern with those of reference patterns. frontiersin.org

Following the initial determination of the crystal structure by SC-XRD, a process of refinement is undertaken to improve the accuracy of the atomic coordinates and other structural parameters. For calcium L-glutamate trihydrate, the structure was refined to a final R-index of 0.021 for 954 observed reflections, indicating a high degree of accuracy.

This refinement provides a clear picture of the coordination environment of the calcium ion. In the trihydrate structure, the calcium ion is eight-coordinate, bonded to three symmetry-related glutamate (B1630785) ions and two crystallographically independent water molecules. The coordination polyhedron is described as a distorted square-antiprism. The Ca-N distance is 2.556(2) Å, and the Ca-O distances range from 2.383 to 2.595 Å. Each glutamate ion, in turn, chelates three separate calcium ions.

Spectroscopic Investigations of this compound

Spectroscopic techniques provide valuable information about the chemical bonding and functional groups present in a molecule. Infrared spectroscopy, in particular, is a powerful tool for probing the vibrational modes of this compound.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy measure the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. umich.edu The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its functional groups. umich.edu

A vibrational analysis of β-calcium-poly(L-glutamate) provides significant insights into the vibrational modes that would be expected for this compound, particularly those associated with the glutamate anion. The analysis, supported by normal mode calculations, has allowed for the assignment of various bands in the IR spectrum.

Key vibrational modes for the glutamate moiety in the presence of calcium include the stretching and bending vibrations of the carboxylate (COO⁻) and amino (NH₃⁺) groups, as well as vibrations of the hydrocarbon backbone. The coordination of the calcium ion to the carboxylate groups influences the frequencies of their stretching vibrations.

Table 2: Tentative Vibrational Mode Assignments for Calcium Glutamate from IR Spectroscopy

Wavenumber (cm⁻¹)Tentative Assignment
~1650-1660Amide I (C=O stretch)
~1561Antisymmetric stretch of COO⁻
~1459Amide II' (in deuterated sample)
~1409-1445Asymmetric stretching of carboxylate
~992B₁ ND stretch mode (in deuterated sample)

Data adapted from Sengupta, P. K., Krimm, S., & Hsu, S. L. (1984). Biopolymers, 23(8), 1565-1594. The spectrum of calcium dicarboxylates also shows characteristic absorption peaks for the asymmetric stretching vibration of the carboxylate group in the region of 1525-1578 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound in both solid and solution states. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule.

In the solid-state, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectroscopy is particularly informative. A study involving amorphous calcium phosphate (B84403) stabilized by glutamate (ACP_GLU) provided key insights into the carbon environments of the glutamate anion when associated with calcium. semanticscholar.org In this analysis, distinct signals for the carboxylate carbons (C=O) were observed at approximately 183 and 169 ppm. The carbon of the methine group bonded to the amino and carboxyl groups (α-carbon or C2) showed a signal at 58 ppm, while the carbons in the alkyl chain (β- and γ-carbons or C3 and C4) were observed around 36 ppm. semanticscholar.org A noticeable shift in the C4 carbon peak indicated a disordered conformation of the methylene (B1212753) group, resulting from its interaction with the amorphous calcium phosphate. semanticscholar.org

For solution-state analysis, ¹H NMR spectroscopy can be employed to study the conformation of the glutamate molecule in aqueous environments. nih.gov The chemical shifts and coupling constants of the protons provide information on the rotational freedom and spatial arrangement of the molecule. While specific data for this compound in solution is not extensively published, analysis of glutamic acid and other glutamate salts serves as a strong reference. The technique can also be used to monitor interactions and changes in the molecular structure upon binding with calcium ions.

Advanced NMR methods, such as those used for studying calcium-sensitive ligands, can also be adapted for a more detailed analysis of the calcium-binding environment in this compound. nih.gov

Table 1: Representative ¹³C Solid-State NMR Chemical Shifts for Glutamate in a Calcium-Associated Environment

Carbon AtomChemical Shift (ppm)Assignment
C=O183Carboxylate
C=O169Carboxylate
C2 (α-carbon)58Methine (CH-NH₂)
C3, C4 (β, γ-carbons)36Methylene (CH₂)
Data sourced from a study on amorphous calcium phosphate-glutamate composites. semanticscholar.org

Raman Spectroscopy for Molecular Vibrations and Conformations

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure, conformation, and interactions within a sample by analyzing the inelastic scattering of monochromatic light. This method is highly sensitive to the vibrations of specific chemical bonds and functional groups, making it a valuable tool for characterizing this compound.

Although specific Raman spectra for pure this compound are not widely available in the literature, the technique has been employed in studies involving calcium glutamate as a nutrient source in bio-healing concrete. nih.govmdpi.comresearchgate.net In these applications, Raman spectroscopy is used to identify the products of microbial activity, primarily different polymorphs of calcium carbonate (calcite, vaterite, and aragonite), which are formed from the calcium provided by calcium glutamate. mdpi.combath.ac.uk

The Raman spectrum of this compound itself would be expected to show characteristic bands corresponding to the vibrations of the glutamate molecule. Key vibrational modes would include:

C-H stretching and bending vibrations from the alkyl chain.

C-C stretching vibrations of the carbon backbone.

Vibrations of the carboxylate groups (COO⁻) , which are particularly sensitive to their coordination with the calcium ion. The symmetric and asymmetric stretching modes of the COO⁻ groups can provide information on the nature of the metal-carboxylate interaction.

Vibrations of the amine group (NH₂) .

In a study on amorphous calcium phosphate-glutamate, a band observed at 876 cm⁻¹ was attributed to the C-C vibration of glutamate. nih.gov The analysis of these spectral features allows for the confirmation of the compound's identity and provides insights into its conformational state and the coordination environment of the calcium ion.

Advanced Microscopic and Morphological Analysis

Scanning Electron Microscopy (SEM) for Crystal Morphology

Scanning Electron Microscopy (SEM) is a critical technique for visualizing the surface topography and crystal morphology of solid materials at high magnification. In the context of this compound, SEM provides valuable information on the size, shape, and aggregation of its crystals.

While literature focusing solely on the SEM analysis of pure this compound crystals is limited, the compound has been studied as a component in more complex systems. For instance, in research on self-healing concrete, calcium glutamate is used as a calcium source for bacteria that precipitate calcium carbonate. jresm.org SEM, often coupled with Energy-Dispersive X-ray Spectroscopy (EDS), is used to examine the morphology of these biologically induced calcite precipitates. jresm.orgresearchgate.net These studies show that the presence of calcium glutamate can influence the resulting crystal structure, leading to the formation of denser and thicker layers of calcium carbonate compared to other calcium sources like calcium lactate. bath.ac.ukmdpi.com

Transmission Electron Microscopy (TEM) for Nanostructural Features

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of the internal structure and nanostructural features of materials. nih.gov This technique involves transmitting a beam of electrons through an ultra-thin specimen to form an image.

TEM has been utilized in studies where calcium glutamate is part of a larger system, such as in the formation of amorphous calcium phosphate nanoparticles (ACP_GLU). semanticscholar.org In this context, TEM analysis revealed that the resulting particles were spherical and hollow, falling within a biomimetic size range. semanticscholar.org The high-energy electron beam of the TEM can sometimes induce changes in sensitive samples; for instance, the amorphous calcium phosphate was observed to crystallize upon high electron beam exposure. semanticscholar.org

In other fields, such as neuroscience research, TEM has been used to examine the effects of calcium and glutamate on subcellular structures, demonstrating the technique's capability to resolve fine details at the nanoscale. nih.gov When applied to this compound, TEM could be used to study the nanostructure of its crystals, identify any defects or dislocations in the crystal lattice, and characterize the morphology of nanoscale formulations of the compound. For analysis, a powdered sample would be dispersed and deposited on a carbon-coated grid. nih.gov

Other Analytical Techniques for Purity and Compositional Research

Chromatographic Methods (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is an essential tool for assessing the purity and composition of this compound.

The primary application of HPLC for this compound involves the quantification of the glutamate anion. This is crucial for verifying the compound's assay, which, according to regulatory specifications, should be between 98.0% and 102.0% on an anhydrous basis. europa.eu A typical HPLC method would utilize a reversed-phase column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.

To enhance detection, the glutamate molecules are often derivatized before or after the column with a reagent that allows for sensitive detection, such as by UV-Vis or fluorescence detectors. researchgate.net For example, pre-column derivatization with o-phthalaldehyde (B127526) (OPA) is a common method for analyzing amino acids like glutamate. The method's performance is validated for linearity, precision, accuracy, and specificity to ensure reliable and consistent results. Suppliers of calcium glutamate often specify a purity of 99% or higher as determined by HPLC. chemicalbook.com This analytical method is also critical for stability studies, where it can be used to monitor for the presence of degradation products, such as pyroglutamic acid.

Table 2: Summary of Analytical Techniques and Their Applications for this compound

TechniqueInformation ObtainedTypical Application
NMR Spectroscopy Molecular structure, chemical environment of atoms, conformation in solution and solid state.Structural elucidation, identification of functional groups. semanticscholar.org
Raman Spectroscopy Molecular vibrations, conformational states, identification of polymorphs.Characterization of functional groups and crystal structure. bath.ac.uk
SEM Crystal morphology, surface topography, particle size and shape.Analysis of crystalline powder and surface features. jresm.orgresearchgate.net
TEM Nanostructure, internal crystal features, particle morphology at the nanoscale.Investigation of nanostructured forms and internal defects. semanticscholar.org
HPLC Purity assessment, quantification of glutamate, detection of impurities.Quality control, assay verification, stability testing. chemicalbook.comeuropa.eu

Electrochemical Analysis Techniques

Electrochemical methods offer a sensitive and specific approach for the analysis of this compound's constituent ions: the calcium cation (Ca²⁺) and the glutamate anion. These techniques are predicated on measuring potential or current changes arising from electrochemical reactions involving the analytes.

Potentiometric Determination of Calcium with Ion-Selective Electrodes (ISEs)

The concentration of calcium ions in aqueous solutions of this compound can be accurately determined using potentiometry, specifically with a Calcium Ion-Selective Electrode (Ca-ISE). A Ca-ISE is a potentiometric cell that develops a voltage proportional to the concentration of free calcium ions in the sample. hannainst.com

The core of a typical Ca-ISE is a liquid or PVC membrane containing an organic ion exchanger that selectively binds with Ca²⁺ ions. hannainst.com This ion exchange occurs at the interface between the sample and the membrane, generating a potential change that is measured against a stable reference electrode, often a silver/silver chloride (Ag/AgCl) electrode. hannainst.com The relationship between the measured voltage and the calcium ion concentration follows the Nernst equation. For the electrode to function accurately, the ionic strength of both the sample and calibration standards is typically kept constant by adding an Ionic Strength Adjuster (ISA) solution. hannainst.com

Several commercial Ca-ISEs are available, each with specific performance characteristics. These electrodes are suitable for a variety of applications, including analysis in the food and beverage industry. hannainst.com

Table 1: Representative Specifications for Commercial Calcium Ion-Selective Electrodes

ParameterSpecificationSource(s)
Measurement Range 1 x 10⁻⁶ to 0.1 M (0.4 to 4,000 mg/L) hannainst.comntsensors.com
Optimal pH Range 3.4 to 8.0 ntsensors.com
Temperature Range 4 to 40 °C ntsensors.com
Electrode Slope +24 ± 5 mV/decade ntsensors.com
Principal Interfering Ions K⁺, NH₄⁺, Na⁺, Pb²⁺, Fe²⁺, Cu²⁺, Mg²⁺ ntsensors.comvernier.com

Voltammetric Analysis of the Glutamate Anion

The glutamate component of this compound can be quantified using voltammetric techniques. Studies have investigated the electrochemical behavior of glutamate at various electrode surfaces, with gold electrodes showing particular utility. psu.edu

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are effective methods for this analysis. psu.edu Research using a gold electrode has shown that glutamate produces a single, irreversible cathodic (reduction) peak at a potential of approximately -0.8 V versus an Ag/AgCl reference electrode. psu.eduresearchgate.net The peak potential is largely independent of the solution's pH over a wide range. psu.edu The electrochemical process is primarily controlled by diffusion, meaning the peak current is proportional to the concentration of glutamate in the solution. psu.eduresearchgate.net This linear relationship forms the basis for a quantitative analytical method.

Table 2: Typical Parameters for Voltammetric Determination of Glutamate

ParameterFinding / ValueSource(s)
Working Electrode Gold (Au) Electrode psu.edu
Technique Square Wave Voltammetry (SWV) psu.edu
Peak Potential (Ep) ~ -0.8 V vs. Ag/AgCl psu.eduresearchgate.net
Reaction Type Irreversible, diffusion-controlled reduction psu.eduresearchgate.net
Linear Concentration Range 2.5 x 10⁻⁴ to 2.7 x 10⁻³ M psu.edu
Limit of Detection (LOD) 6.3 x 10⁻⁵ M psu.edu

Elemental Compositional Analysis

Determining the precise elemental composition of this compound is crucial for verifying its purity and stoichiometry. This involves quantifying the key elements, primarily calcium and nitrogen (as an indicator of the glutamate content).

Determination of Calcium by Plasma Spectrometry

Inductively Coupled Plasma (ICP) based techniques are powerful tools for the highly sensitive and accurate determination of calcium. Both ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) are widely used.

For analysis, the sample is typically digested using a mixture of strong acids, such as nitric acid (HNO₃) and hydrogen peroxide (H₂O₂), in an open-tube digester to break down the organic matrix and bring the calcium into solution. nih.gov The resulting solution is then introduced into the plasma.

ICP-OES measures the wavelength and intensity of light emitted by calcium atoms excited within the high-temperature argon plasma.

ICP-MS is a more sensitive technique that separates and counts ions based on their mass-to-charge ratio. imeko.org It allows for the determination of not only the total calcium concentration but also the precise ratios of its different isotopes (e.g., ⁴²Ca, ⁴³Ca, ⁴⁴Ca). analytik-jena.com This isotopic analysis can be challenging due to isobaric interference, particularly from the argon (⁴⁰Ar) used for the plasma, which interferes with the most abundant calcium isotope (⁴⁰Ca). nih.gov Advanced ICP-MS/MS methods utilize a reaction gas like ozone (O₃) in a collision/reaction cell to react with Ca⁺ ions, shifting them to a different mass (e.g., as CaO₃⁺) to separate them from the interfering argon ions, thus enabling highly sensitive measurements. nih.gov

Table 3: Example ICP-MS Operating Conditions for Calcium Isotope Analysis

ParameterSettingSource(s)
Instrument PlasmaQuant MS Elite ICP-MS analytik-jena.com
Plasma Conditions Cold Plasma analytik-jena.com
Measured Isotopes ⁴²Ca, ⁴³Ca, ⁴⁴Ca analytik-jena.com
Sample Introduction Cetac ASX-560 Autosampler analytik-jena.com
Achieved Precision (RSD%) 0.09% to 0.50% analytik-jena.com

Determination of Glutamate Content via Nitrogen Analysis

The glutamate (C₅H₈NO₄) content can be indirectly but accurately determined by measuring the total nitrogen content of the compound. Standard analytical methods for nitrogen determination, such as the Kjeldahl method or the Dumas (combustion) method, are applicable. A Chinese patent for the preparation of calcium glutamate specifies using a nitrogen determination method to measure the glutamic acid content. google.com

Kjeldahl Method: This classic wet chemistry method involves digesting the sample with sulfuric acid to convert the organic nitrogen into ammonium (B1175870) sulfate. The ammonia (B1221849) is then liberated by adding a strong base, distilled, and titrated to determine the nitrogen content.

Dumas Method (Combustion Analysis): This is a more modern, automated instrumental method. The sample is combusted at high temperature, converting all organic nitrogen into nitrogen gas (N₂). The N₂ is then separated from other combustion products by gas chromatography and quantified using a thermal conductivity detector.

The percentage of nitrogen measured can be stoichiometrically related back to the percentage of this compound in the sample, providing a reliable assay of purity.

Theoretical and Computational Studies of Calcium Diglutamate Complexes

Molecular Dynamics (MD) Simulations of Calcium-Glutamate Systems

Molecular Dynamics (MD) simulations are a powerful theoretical method used to investigate the dynamic behavior of biological systems, including ion permeation and the conformational dynamics of molecules. biorxiv.orgbiorxiv.org MD simulations can model the interactions between calcium ions and glutamate (B1630785) residues in various environments, such as in solution or within protein structures like ion channels. rsc.org

Investigation of Ion Permeation Mechanisms in Related Biological Channels

MD simulations have been extensively used to study calcium ion permeation through biological channels, particularly glutamate receptor ion channels like AMPARs. biorxiv.orgbiorxiv.orgacs.orgnih.govchemrxiv.orgresearchgate.netnih.govacs.org These simulations have revealed that calcium ions can occupy multiple binding sites along the ion permeation pathway in calcium-permeable AMPAR variants. biorxiv.orgbiorxiv.orgacs.orgnih.govresearchgate.net Studies have investigated the atomistic mechanisms of calcium permeation, including the distinct conductance properties, binding sites, and pathways for calcium compared to monovalent cations. biorxiv.orgbiorxiv.org MD simulations have also been used to model calcium and potassium permeation in GluA2 receptors, highlighting the role of specific binding sites in blocking monovalent cation conduction. biorxiv.orgbiorxiv.org Furthermore, MD simulations have been applied to study calcium interactions and potential binding sites in other channels like connexin hemichannels, identifying specific amino acids involved in these interactions. conicet.gov.ar

Conformational Dynamics and Stability of Calcium-Glutamate Interactions

MD simulations are also employed to analyze the conformational dynamics and stability of calcium-glutamate interactions. Studies on calcium binding to peptides containing glutamate residues have used MD simulations to assess peptide conformational changes upon interaction with calcium ions and the stability of the resulting chelates. rsc.org Root Mean Square Deviation (RMSD) analysis in MD simulations can reveal changes in peptide conformations due to the chelating effect of calcium ions. rsc.org The stability of peptide-calcium chelates has been investigated, indicating that the interaction with calcium can lead to more stable conformations. rsc.org

Quantum Mechanics (QM) and Hybrid QM/Molecular Mechanics (QM/MM) Approaches

Quantum Mechanics (QM) and hybrid QM/Molecular Mechanics (QM/MM) approaches are crucial for studying the electronic structure and bonding in calcium-glutamate coordination and modeling intermolecular interactions and solvation effects. QM methods provide a high level of accuracy for describing electronic behavior, while QM/MM methods allow for the study of a specific region using QM while treating the surrounding environment with classical molecular mechanics. mpg.de

Electronic Structure and Bonding Analysis in Calcium-Glutamate Coordination

QM/MM simulations have been used to validate findings from MD simulations regarding calcium binding sites in proteins and to investigate the physical chemistry of these sites. biorxiv.orgbiorxiv.orgacs.orgnih.govresearchgate.net These methods can reveal details about the electronic structure and bonding, such as charge transfer between the calcium ion and its surrounding ligands, including water molecules and amino acid residues like glutamate. acs.orgnih.govresearchgate.netresearchgate.net QM/MM calculations have shown small but reproducible charge transfer between the metal ion and its first solvation shell, leading to an effective charge on the calcium ion that is slightly less than its formal charge. acs.orgnih.govresearchgate.netresearchgate.net

Intermolecular Interactions and Solvation Effects Modeling

QM/MM simulations are valuable for modeling intermolecular interactions and solvation effects in calcium-glutamate systems. These simulations can accurately describe the structure and dynamics of water molecules bound to calcium ions. acs.orgnih.govresearchgate.net Studies have compared the hydration statistics of calcium ions obtained from MD and QM/MM simulations, finding similar results, especially concerning the first hydration shell. acs.orgnih.govresearchgate.netresearchgate.net QM/MM methods can also reveal polarization effects of the hydration shell and the calcium ion during processes like ion permeation. acs.orgnih.govresearchgate.netresearchgate.net The calcium-oxygen radial distribution functions obtained from both MD and QM/MM simulations show similar distances for the first hydration shell, consistent with studies of calcium in bulk water. nih.govresearchgate.netresearchgate.net

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations

Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are quantum-chemical methods used to investigate the structural and electronic properties of molecules and complexes. These methods can provide insights into the optimized structures and binding energies of calcium-glutamate complexes.

DFT and HF methods have been applied to simulate structural dynamic models of calcium glutamate complexes. researchgate.netresearchgate.net These calculations can determine molecular geometric parameters and vibrational frequencies, which can be compared with experimental data like IR spectra to validate the simulated structures. researchgate.netresearchgate.net DFT calculations have also been used to study calcium binding to amino acids, including glutamate, in aqueous solution. acs.orgnih.gov These studies have confirmed stronger calcium binding and shorter calcium-oxygen bond lengths in the deprotonated form of amino acids. acs.orgnih.gov DFT calculations have also indicated a shift in the binding site from carboxylate binding to chelation involving the α-amino group and carboxylate oxygen for glutamate upon deprotonation. acs.orgnih.gov

Prediction of Molecular Geometries and Vibrational Frequencies

Computational studies often begin with the prediction of molecular geometries by minimizing the energy of the system using methods like HF or DFT with various basis sets. researchgate.netatomistica.online Once an optimized geometry is obtained, the vibrational frequencies can be calculated. researchgate.netatomistica.online These frequencies correspond to the normal modes of vibration of the molecule and are typically expressed in wavenumbers (cm⁻¹). atomistica.online

For calcium glutamate complexes, theoretical calculations have been employed to determine molecular geometric parameters and frequencies of normal vibrations within the harmonic approximation. researchgate.net Comparing these calculated frequencies with experimental infrared (IR) and Raman spectra helps validate the predicted structures and understand the relationship between molecular structure and vibrational properties. researchgate.net For instance, studies on calcium-poly(L-glutamate) have utilized normal mode calculations to analyze observed Raman and IR spectra, providing good predictions of band positions and explaining spectral differences based on structure. umich.eduumich.edu

The calculation of vibrational frequencies involves computing the Hessian matrix, which contains the second derivatives of the energy with respect to atomic displacements. atomistica.online Diagonalizing this matrix yields the vibrational frequencies. atomistica.online The assignment of these frequencies to specific molecular motions can be facilitated by analyzing the eigenvectors associated with each frequency and considering molecular symmetry. uni-rostock.de

Simulation of Spectroscopic Signatures

Computational methods are also used to simulate spectroscopic signatures, such as IR and Raman spectra, based on the calculated vibrational frequencies and intensities. researchgate.net These simulations can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecular vibrations. researchgate.net

For calcium glutamate complexes, simulated IR spectra have been compared with experimental data to validate the computational models and the assigned structures. researchgate.net This comparative approach allows researchers to confirm the accuracy of their theoretical predictions regarding the vibrational behavior of the complex. researchgate.net

Ligand Binding and Coordination Modeling

Computational modeling plays a crucial role in understanding how calcium ions interact with ligands, including glutamate, and the resulting coordination environments. Calcium ions are known to interact strongly with negatively charged residues like glutamate and aspartate, as well as with uncharged oxygen atoms from carbonyl groups and water molecules. osti.govnih.gov

Calcium typically exhibits flexible coordination chemistry, often preferring coordination numbers ranging from six to eight, and can adopt irregular coordination geometries. nih.govunimib.itnih.gov Computational studies using methods like DFT and molecular dynamics simulations can model the coordination of calcium ions with glutamate residues and water molecules in various environments, including in proteins or aqueous solutions. researchgate.netnih.govaip.org

These simulations can provide details on calcium-oxygen distances and the hydration shell structure around the calcium ion. nih.gov For example, studies have shown that calcium ions can coordinate a certain number of water molecules in simulations, consistent with experimental findings and other computational studies. nih.gov Furthermore, computational approaches can investigate the thermodynamics and kinetics of calcium complexation with amino acids, revealing the ability of calcium ions to coordinate different amino acids as ligands. researchgate.net

Modeling of ligand binding to calcium-binding sites in proteins, which often involve glutamate and aspartate residues, is an active area of computational research. researchgate.netnih.govresearchgate.net Methods based on statistical mechanics and analysis of crystal structures, as well as graph theory and geometry approaches, are being developed to predict calcium binding sites and understand the factors influencing calcium binding affinity and selectivity. researchgate.netbiorxiv.orgbiorxiv.orgmdpi.com These studies highlight the importance of coordination geometry and the surrounding protein environment in determining calcium binding characteristics. nih.govresearchgate.net

Computational modeling can also explore the polarization effects that occur when calcium ions interact with their surroundings, such as the charge transfer between the calcium ion and its hydration shell. nih.govacs.org These detailed insights from computational studies contribute significantly to understanding the complex interactions of calcium diglutamate in biological and chemical systems. nih.govacs.org

Molecular Mechanisms and Interactions Within Non Human Biological Systems

Calcium-Glutamate Binding and Chelation Mechanisms

Calcium ions are known to interact with various organic molecules, including amino acids and peptides, forming complexes through binding and chelation. Glutamate (B1630785), being an acidic amino acid with a free carboxyl group in its side chain, is particularly adept at binding calcium.

Studies in model systems have investigated the binding of calcium to amino acids and small peptides. The deprotonation of amino acids, which occurs as pH increases (such as during passage from the stomach to the intestines), significantly enhances calcium binding affinity. For acidic amino acids like aspartic acid and glutamic acid, deprotonation can increase calcium binding by a factor of around 4. acs.orgresearchgate.net This stronger binding is associated with a shift in the binding site from solely carboxylate interaction to chelation involving both the α-amino group and the carboxylate oxygen. acs.orgresearchgate.net

In binary mixtures of amino acids, the calcium binding constant is close to the predicted geometric mean of the individual amino acid binding constants, suggesting separate binding events when they are present together in solution. acs.orgresearchgate.net

Research on glycine (B1666218) peptides has shown that calcium binding affinity increases with specific sequences, such as Gly-Glu, which exhibited a higher affinity compared to Gly-Leu or Gly-Gly. acs.orgresearchgate.net Density Functional Theory (DFT) calculations have confirmed this ordering for dipeptides and indicated synergistic effects in calcium binding for peptide mixtures compared to corresponding amino acid mixtures. acs.orgresearchgate.net

The chelation between amino acids and Ca²⁺ is a key mechanism in the formation of peptide-Ca chelates. frontiersin.org The essence of this binding is the reaction between calcium ions and specific chemical groups within polypeptides, including carboxyl-calcium and amino-calcium interactions. nih.gov Acidic amino acids like glutamate and aspartic acid are frequently involved in calcium binding peptides due to their active carboxyl groups that facilitate Ca²⁺ binding. frontiersin.org

Calcium ions play crucial roles in the structure and function of many proteins, including metalloproteins which contain metal ion cofactors. wikipedia.orgmdpi.com Calcium can bind directly to the side chains of hydrophilic residues, such as aspartate and glutamate, and to the carbonyl groups of the protein backbone. nih.gov The coordination number of calcium in proteins typically ranges from six to eight, with coordinating oxygen atoms often provided by the carboxylates of aspartate and glutamate residues and carbonyls of the polypeptide chain. mdpi.com

The interaction of calcium with proteins can lead to the formation of metalloproteins or metallocomplexes. nih.gov The functional groups of amino acids, particularly carboxyl groups, can form specific binding sites within the protein structure. nih.gov For instance, in EF-hand motifs, a common calcium-binding domain, calcium is coordinated in a pentagonal bipyramidal configuration, often involving glutamate and aspartate residues. wikipedia.org

Studies on whey proteins, such as bovine α-lactalbumin, have shown that calcium binding can increase the protein's resistance to thermal treatment, indicating a stabilizing effect on protein structure. nih.gov This stabilization is linked to the interaction of calcium with residues like cysteine, which form disulfide bonds. nih.gov

Endogenous calcium chelating agents in non-human systems, such as matrix Gla protein (MGP) and osteocalcin, are activated through vitamin-K-dependent carboxylation, which transforms glutamate residues into dicarboxylic acids with high affinity for calcium ions. nih.gov This process is crucial for regulating calcium distribution and preventing aberrant calcification in tissues like arterial walls in various organisms. nih.gov

Role in Enzymatic Regulation and Activity

Calcium and glutamate, as components of calcium diglutamate, can influence the activity of various enzymes, particularly those involved in glutamate metabolism and calcium-dependent signaling pathways.

Glutamate dehydrogenase (GDH) is a key enzyme that catalyzes the reversible conversion of glutamate to α-ketoglutarate and ammonia (B1221849). nih.govfrontiersin.org GDH is found in various organisms, including bacteria, plants, and mammals, playing roles in both catabolic and anabolic reactions. nih.govfrontiersin.orgusp.br

The activity of GDH can be influenced by various factors, including divalent cations. While magnesium (Mg²⁺) has been shown to inhibit human GDH1/2 at certain concentrations, calcium (Ca²⁺) appears to have little effect on the enzyme's activity in some in vitro studies. nih.gov However, in Bacillus natto, CaCl₂ significantly increased the specific activity and expression of GDH in vivo, suggesting an intracellular regulatory role for calcium in this organism's glutamate metabolism and poly-γ-glutamic acid synthesis. nih.gov

Glutamate decarboxylase (GAD) catalyzes the irreversible α-decarboxylation of glutamate to produce γ-aminobutyric acid (GABA). mdpi.comfrontiersin.org GAD is a pyridoxal-5′-phosphate-dependent enzyme found in a wide range of organisms. mdpi.comfrontiersin.org In brain slices, calcium has been shown to play a role in the regulation of GAD activity, with the activity being modulated by the balance between extra- and intracellular calcium. nih.gov

In tobacco (Nicotiana tabacum), the activity of recombinant GAD proteins was significantly increased in the presence of calcium and calmodulin in an in vitro assay. nih.gov This suggests a potential calcium-calmodulin-dependent mechanism for GAD regulation in plants.

Calcium-calmodulin (Ca²⁺/CaM) dependent protein kinases (CaMKs) are a family of enzymes that play critical roles in decoding calcium signals and regulating various cellular functions in eukaryotic cells. mdpi.com Calmodulin (CaM) is a highly conserved intracellular calcium-binding protein that acts as a versatile signal transducer. mdpi.commdpi.com Upon binding to Ca²⁺, CaM undergoes a conformational change that allows it to interact with and activate target proteins, including CaMKs. mdpi.com

While much research on Ca²⁺/CaM signaling focuses on neuronal systems, these mechanisms are present in various non-human organisms and tissues. CaMKII, a prominent CaM-dependent kinase, is involved in processes like synaptic plasticity, which has been studied in non-human models. frontiersin.orgmpfi.orgjneurosci.orgnih.gov The activation of CaMKII often involves autophosphorylation upon Ca²⁺/CaM binding, leading to sustained activity even after calcium levels decrease. mdpi.comjneurosci.org

In the context of glutamate, Ca²⁺/CaM-dependent mechanisms can be linked to glutamate receptor signaling. Activation of certain glutamate receptors, such as NMDA receptors, leads to calcium influx, which can then activate Ca²⁺/CaM-dependent enzymes like CaMKII. frontiersin.orgnih.govlongdom.org This downstream signaling cascade can influence various cellular responses.

Interactions with Lipid Systems and Self-Assembly Phenomena

Calcium ions can interact with lipid systems, influencing membrane structure and dynamics, and potentially participating in self-assembly phenomena. These interactions are relevant in the context of cellular membranes and the formation of lipid-based structures.

Calcium ions have been shown to interact with lipid bilayers. researchgate.net These interactions can affect the properties of the lipid environment surrounding membrane proteins, including calcium transport proteins. nih.govnih.gov Molecular dynamics simulations are used to study these protein-lipid interactions, revealing the formation of lipid 'annuli' around integral membrane proteins and specific lipid binding sites. nih.govnih.gov

The presence of calcium ions can also promote the self-assembly of certain lipids into supramolecular structures, such as lipid tubules. rsc.org Studies have shown that calcium ions at millimolar concentrations can induce the formation of inter-connected hollow lipid tubes from specific mono-unsaturated lipids. rsc.org The divalent charge of calcium ions and the structure of the lipid acyl chains appear to act in combination to drive this self-assembly process. rsc.org Calcium ions can also contribute to the stability of these lipid tubules. rsc.org

Influence on Biomineralization Processes and Crystal Nucleation

The presence of organic molecules, including amino acids like glutamate, can significantly impact the early stages of calcium-based biomineralization, such as nucleation and the stabilization of amorphous precursor phases d-nb.infonih.gov. Studies investigating the effects of individual amino acids on crystallization have shown that glutamate can influence these processes d-nb.info.

Modulation of Calcium Carbonate Crystallization

Calcium carbonate (CaCO₃) is a common biomineral found in various non-human organisms, including mollusks, crustaceans, and algae, existing in different crystalline polymorphs such as calcite, aragonite, and vaterite, as well as amorphous phases researchgate.netmdpi.comrsc.orgresearchgate.net. The crystallization of CaCO₃ is a complex process that can be modulated by organic additives mdpi.comacs.orgd-nb.info.

Research indicates that glutamate can influence the crystallization of calcium carbonate. For instance, studies have shown that glutamate can stabilize prenucleation clusters and delay the nucleation of CaCO₃ d-nb.info. The interaction between the carboxylic groups of glutamate and calcium ions is suggested to play a role in this modulation acs.org. While aspartate often shows a stronger influence, glutamate also exhibits a relatively strong effect on the early stages of CaCO₃ crystallization d-nb.info.

Furthermore, proteins rich in glutamate residues have been implicated in promoting CaCO₃ crystallization in some non-human systems. A crustacean calcium-binding protein with a glutamate-rich region, for example, was found to promote the formation of CaCO₃ crystals in vitro by inducing nucleation nih.govnih.gov. This suggests that glutamate, within the context of a protein structure, can actively participate in facilitating the biomineralization of calcium carbonate.

Studies using techniques like counter-diffusion systems to mimic biological conditions have shown that soluble organic molecules, including amino acids, can control crystal size, shape, and polymorph acs.org. While the specific effects can vary depending on the experimental setup and the presence of other molecules, the involvement of glutamate in modulating CaCO₃ crystallization is evident in various research findings acs.orgd-nb.infoacs.org.

Interactions with Amorphous Calcium Phosphate (B84403) Formation

Amorphous calcium phosphate (ACP) is often considered a precursor phase in the formation of more crystalline calcium phosphate biominerals, such as hydroxyapatite, which is a major component of bone and enamel in vertebrates nih.govpreprints.orgfrontiersin.orgresearchgate.net. The stabilization of ACP and its subsequent transformation into crystalline phases are processes that can be influenced by organic molecules preprints.orgresearchgate.net.

Glutamate residues, often alongside aspartate, have been shown to interact with calcium ions in the context of amorphous calcium phosphate formation and stabilization preprints.orgpreprints.org. Proteins containing sequences rich in acidic residues like glutamate and aspartate can bind to calcium ions in nascent clusters of ACP preprints.orgpreprints.org. This binding can help to sequester ACP nanoclusters and inhibit their premature conversion to more crystalline forms preprints.org.

For example, in biological fluids, proteins like fetuin-A utilize aspartate and glutamate residues to associate with and bind to calcium ions within amorphous calcium phosphate clusters preprints.orgpreprints.org. This interaction is crucial for managing calcium phosphate in a soluble, amorphous state, preventing uncontrolled crystallization and potential ectopic deposition preprints.org.

Research on the synthesis of ACP with naturally occurring organic compounds has also investigated the role of glutamate. These studies explore how glutamate interacts with ACP and influences its transformation nih.gov. The carboxylic groups of glutamate can interact with calcium ions in ACP, potentially influencing its stability and subsequent crystallization pathways nih.gov.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes for Calcium Diglutamate

Traditional synthesis of this compound often involves the reaction between glutamate (B1630785) sources, such as monosodium glutamate or fermentation mother liquor, and calcium chloride under controlled conditions. benchchem.comgoogle.com Another method utilizes calcium hydrate (B1144303) (Ca(OH)₂) reacting with glutamic acid in an aqueous solution under alkaline conditions. benchchem.comgoogle.com While these methods are established, research is exploring more sustainable and efficient approaches.

One area of development focuses on optimizing the reaction conditions, such as temperature, reaction time, and the molar ratio of reactants, to improve yield and purity while potentially reducing energy consumption and waste. For instance, a patent details a method using monosodium glutamate and calcium chloride with specific molar ratios and reaction temperatures to achieve high yield and purity. benchchem.comgoogle.com

Microbial fermentation presents a promising sustainable route for producing glutamate, a key precursor for this compound synthesis. Studies on Bacillus natto, for example, have shown that calcium can influence glutamate dehydrogenase (GDH) activity and poly-γ-glutamic acid (γ-PGA) synthesis, indicating the potential for optimizing microbial processes for glutamate production. benchchem.comresearchgate.net While this research primarily focuses on γ-PGA synthesis, the insights gained into calcium's role in glutamate metabolism within microorganisms could be leveraged for more sustainable glutamate precursor production for CDG synthesis. benchchem.comresearchgate.net

Novel synthetic routes may also explore alternative calcium sources or reaction mechanisms that are more environmentally friendly. Although specific novel, sustainable routes solely for this compound synthesis are still emerging, the broader research into sustainable production of amino acids and their salts provides a foundation for future developments in this area.

Application of Advanced In-Situ Characterization Methodologies

In-situ characterization techniques are becoming increasingly important for understanding the formation, structure, and behavior of this compound at a fundamental level. These methods allow for real-time monitoring of processes, providing insights that are difficult to obtain through ex-situ analysis.

While much of the in-situ calcium imaging research focuses on biological systems, such as studying calcium fluxes in neurons and astrocytes or within taste receptor cells, the methodologies employed can be adapted to study the crystallization and structural changes of this compound during its synthesis or under different environmental conditions. nih.govjneurosci.orgbiorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net For example, techniques used to image intracellular calcium dynamics could potentially be modified to observe the incorporation of calcium ions into the glutamate salt structure during crystallization from solution. nih.govjneurosci.org

Advanced spectroscopic techniques, such as in-situ Raman or infrared spectroscopy, could provide detailed information about the molecular interactions and bonding within this compound crystals as they form. Similarly, in-situ X-ray diffraction could be used to monitor the crystallization process and identify different crystalline phases of this compound that may form under varying conditions.

Although the provided search results highlight in-situ characterization primarily in biological contexts related to calcium and glutamate, the underlying principles and techniques are transferable to the study of solid-state or solution-phase chemistry of this compound, offering a pathway for more detailed mechanistic understanding of its formation and properties.

Elucidation of Complex Interfacial Phenomena through Computational Approaches

Computational approaches, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) simulations, are powerful tools for investigating the complex interfacial phenomena involving this compound. These methods can provide insights into interactions at solid-liquid interfaces, crystal growth mechanisms, and the behavior of this compound molecules in solution or at surfaces.

Research utilizing computational methods has been applied to study calcium ion interactions with proteins and channels, providing detailed mechanisms of ion permeation and binding. acs.orgpnas.orgnih.govresearchgate.net For instance, MD simulations have been used to understand calcium conduction mechanisms in glutamate receptor ion channels and the role of glutamate residues in calcium binding. acs.orgpnas.org While these studies focus on biological interfaces, the computational techniques and force fields developed can be adapted to model the interactions of this compound with various surfaces or other molecules.

Computational studies can help elucidate the factors influencing the crystallization of this compound, such as the role of solvent molecules, impurities, or the presence of different crystal faces. They can also predict the stable crystal structures and the energetics of different interfaces. Furthermore, computational approaches can be used to model the adsorption of this compound onto different materials, which is relevant for potential applications in materials science.

By simulating the behavior of this compound at interfaces, researchers can gain a deeper understanding of its physical and chemical properties at the molecular level, guiding the development of new synthesis methods or applications.

Explorations in Materials Science and Engineering (non-food, non-nutritional, non-biomedical)

Beyond its traditional applications, this compound is being explored for its potential in materials science and engineering, specifically in areas outside of food, nutrition, and biomedicine. This includes leveraging its chemical and physical properties for novel functional materials.

While the search results predominantly discuss calcium orthophosphates and poly-γ-glutamic acid in the context of biomedical materials like bone repair and drug delivery, the principles of incorporating calcium salts of amino acids into material matrices are relevant. sapub.orgmdpi.commdpi.com For example, research on amorphous calcium phosphate (B84403) (ACP) synthesis with naturally occurring organic compounds like glutamate highlights the potential for using glutamate derivatives in creating novel materials with controlled properties. frontiersin.org Although this specific study relates to biomaterials, it demonstrates the feasibility of incorporating glutamate into calcium-based structures. frontiersin.org

Potential non-food, non-nutritional, and non-biomedical applications for this compound in materials science could include its use as a component in biodegradable polymers, as a precursor for novel calcium-based functional materials, or as an additive to modify the properties of existing materials. Its solubility and ability to interact with calcium ions and organic moieties could be exploited in various material formulations.

For instance, this compound could be explored as a sustainable building block for polymers or composites. Its degradation products (calcium ions and glutamate) are naturally occurring and generally considered environmentally benign, aligning with the growing interest in sustainable materials. Research could focus on synthesizing polymers with incorporated this compound or using it as a cross-linking agent or filler in polymer matrices to impart specific properties.

Another area could be the development of functional materials, such as humidity sensors or catalysts, where the specific interactions of this compound with water or other molecules could be utilized. Its crystalline structure and surface properties could also be relevant for applications in separation processes or as an adsorbent material.

While concrete examples of non-food, non-nutritional, or non-biomedical applications of this compound are still in early stages of exploration, the fundamental properties of this compound, combined with advancements in materials science, suggest a range of potential future uses.

Q & A

Q. What are the primary research applications of calcium diglutamate, and what methodologies are used to validate its efficacy?

this compound (E623) is studied in two main domains:

  • Sensory Science : As a flavor enhancer in low-sodium foods, it compensates for reduced saltiness by amplifying umami perception. Methodologies include double-blind taste panels, hedonic scaling, and regression analysis to correlate sensory attributes with sodium content .
  • Material Science : In dental sealants, it forms complexes (e.g., calcium silicate hydrate) with bioactive and antimicrobial properties. Characterization involves FTIR, XRD, and adherence to ANSI/ADA standards for solubility, radiopacity, and pH stability .

Q. How is this compound synthesized and structurally characterized in experimental settings?

Synthesis typically involves reacting glutamic acid with calcium oxide (CaO) under controlled hydration. Key steps include:

  • Stoichiometric mixing (2:1 molar ratio of glutamic acid to CaO).
  • Monitoring hydration kinetics via isothermal calorimetry. Structural validation employs:
  • FTIR : To confirm glutamate-Ca²⁺ coordination (e.g., carboxylate stretching at 1,550–1,600 cm⁻¹) .
  • XRD : To identify crystalline phases (e.g., calcium carbonate, dicalcium silicate) .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing this compound’s efficacy in sodium-reduced food matrices?

  • Controlled Variables : pH, temperature, and ionic strength to mimic physiological conditions.
  • Blinding Protocols : To mitigate bias in sensory evaluation .
  • Statistical Models : Multivariate analysis (e.g., ANOVA with Tukey’s HSD) to differentiate taste profiles. For example, Ball et al. (2002) reported a 30% sodium reduction in soups without compromising palatability (p < 0.05) .

Q. How can researchers resolve contradictions in this compound’s antimicrobial efficacy over time?

Studies show its antibacterial activity against Enterococcus faecalis diminishes after 7 days despite initial high efficacy. Methodological strategies include:

  • Longitudinal Testing : Measure biofilm inhibition at 24h, 72h, and 7-day intervals.
  • Variable Control : Adjust pH (maintained >9 for sustained alkalinity) and assess ion leaching via ICP-MS .
  • Comparative Models : Contrast with persistent agents like chlorhexidine to identify mechanistic gaps .

Q. What interdisciplinary approaches integrate this compound’s dual roles in food science and biomaterials?

  • Nutrition-Materials Synergy : Use its glutamate moiety for taste enhancement while leveraging Ca²⁺ bioavailability in bioactive composites. For example, this compound-based sealants exhibit apical dentin adaptation (90% interfacial integrity) while potentially modulating oral sodium intake .
  • Cross-Domain Validation : Apply food-grade safety protocols (e.g., EFSA) to dental material biocompatibility tests, ensuring cytotoxicity thresholds align with ISO 10993-5 .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound in Dental Applications (Adapted from )

PropertyValue/OutcomeStandard Met
Setting Time15–20 minutesANSI/ADA No. 57
Solubility (24h)<3% mass lossISO 6876
RadiopacityEquivalent to 3mm Al thicknessANSI/ADA No. 57
pH (28 days)9.38N/A
Antimicrobial Efficacy99% reduction at 24h; 70% at 7dModified ASTM E2180

Table 2 : Sensory Impact of this compound in Sodium-Reduced Soups (Adapted from )

ParameterControl (Full Salt)30% Sodium Reduction + 0.1% CDGp-value
Saltiness Intensity7.8 ± 0.37.5 ± 0.40.12
Overall Acceptability8.2 ± 0.28.0 ± 0.30.09
Umami Perception6.5 ± 0.57.9 ± 0.6<0.01

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium diglutamate
Reactant of Route 2
Calcium diglutamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.